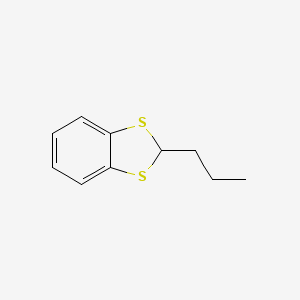

1,3-Benzodithiole, 2-propyl-

CAS No.: 61666-76-0

Cat. No.: VC19521716

Molecular Formula: C10H12S2

Molecular Weight: 196.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61666-76-0 |

|---|---|

| Molecular Formula | C10H12S2 |

| Molecular Weight | 196.3 g/mol |

| IUPAC Name | 2-propyl-1,3-benzodithiole |

| Standard InChI | InChI=1S/C10H12S2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3 |

| Standard InChI Key | HYXVRPCGOKTUBX-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1SC2=CC=CC=C2S1 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a benzene ring fused to a five-membered 1,3-dithiole ring, with a propyl group (-CH2CH2CH3) attached to the dithiole’s 2-position. This arrangement creates a planar, conjugated system where sulfur atoms at the 1- and 3-positions contribute to electron delocalization. The molecular formula is C10H12S2, with a molar mass of 196.33 g/mol.

The dithiole ring’s sulfur atoms exhibit nucleophilic reactivity due to their lone electron pairs, enabling participation in redox reactions, coordination chemistry, and cycloadditions . The propyl group introduces steric bulk, influencing solubility and intermolecular interactions. Comparative studies highlight structural distinctions from related compounds like 1,3-dithiolane (lacking aromaticity) and benzothiazole (containing nitrogen instead of sulfur).

Spectroscopic and Electronic Properties

Ionization energy data for analogous compounds, such as 1,3-benzodithiole derivatives, reveal vertical ionization energies of 6.68–6.81 eV, as determined by photoelectron spectroscopy . These values reflect the stability of the highest occupied molecular orbital (HOMO), which is localized on the sulfur atoms and π-system of the benzene ring . Ultraviolet-visible (UV-Vis) spectroscopy of similar dithiole-thiones shows absorption maxima near 365 nm (ε = 23,000 M⁻¹cm⁻¹), attributed to π→π* transitions within the conjugated system .

Synthetic Methodologies

Cyclocondensation Approaches

A widely used route involves the reaction of 1,2-benzenedithiol with propyl isothiocyanate under basic conditions. This method, adapted from the 1,2-benzenedithiol-based cyclocondensation assay, produces 1,3-benzodithiole-2-thione intermediates, which can be alkylated to introduce the propyl group . Key steps include:

-

Nucleophilic attack: Thiol groups in 1,2-benzenedithiol react with the electrophilic carbon of isothiocyanates.

-

Cyclization: Intramolecular dehydration forms the dithiole ring.

-

Alkylation: Treatment with propyl halides in the presence of a base (e.g., K2CO3) yields the final product .

Alternative Pathways

-

Friedel-Crafts alkylation: Direct propylation of 1,3-benzodithiole using propyl chloride and AlCl3 as a catalyst. This method faces challenges due to competing side reactions at the sulfur sites.

-

Bromination-Alkylation: Bromination of preformed dithiole derivatives followed by nucleophilic substitution with propyl Grignard reagents .

Chemical Reactivity and Functionalization

Sulfur-Mediated Reactions

The sulfur atoms in 1,3-benzodithiole, 2-propyl- participate in:

-

Coordination chemistry: Formation of complexes with transition metals (e.g., Cu, Fe) via S→M bond donation, relevant to catalysis.

-

Oxidation: Conversion to sulfoxides or sulfones under controlled oxidizing conditions, altering electronic properties .

-

Cycloadditions: [4+2] Diels-Alder reactions with dienophiles, leveraging the conjugated diene-like structure of the dithiole ring .

Propyl Group Modifications

The propyl chain can undergo functionalization to introduce halogens, hydroxyl groups, or carbonyl moieties. For example:

-

Bromination: Reaction with N-bromosuccinimide (NBS) in CCl4 yields brominated derivatives at the propyl terminus .

-

Oxidation: Use of KMnO4 or CrO3 converts the terminal methyl group to a carboxylic acid .

Industrial and Research Applications

Organic Synthesis

The compound serves as a building block for:

-

Ligands: Chiral dithiole derivatives in asymmetric catalysis.

-

Polymer precursors: Conjugated polymers with tunable electronic properties for optoelectronics.

Analytical Chemistry

In the 1,2-benzenedithiol-based cyclocondensation assay, derivatives of 1,3-benzodithiole are used to quantify isothiocyanates in biological samples, aiding research on dietary chemopreventive agents .

Comparative Analysis with Analogues

| Compound | Structure | Key Properties |

|---|---|---|

| 1,3-Benzodithiole | Benzene + dithiole | High nucleophilicity; unstable under oxidation |

| 1,3-Dithiolane | Saturated dithiole | Lower aromaticity; used in ring-opening reactions |

| Benzothiazole | Benzene + thiazole | Antimicrobial activity; nitrogen-sulfur synergy |

| 2-Methyl-2-propyl-1,3-propanediol | Diol | Sedative metabolite; unrelated sulfur chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume